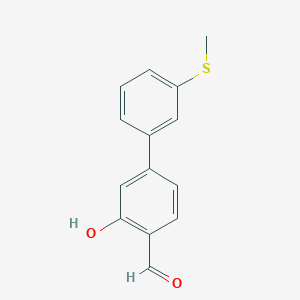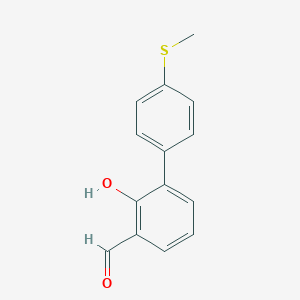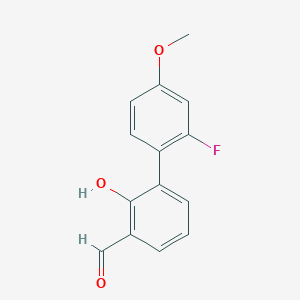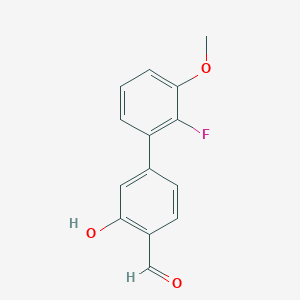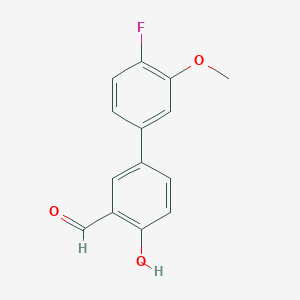
4-(4-Fluoro-3-methoxyphenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% (4-F3MFP) is a synthetic compound with a wide range of applications in scientific research. It is a fluorinated phenol derivative with a formyl group and a methoxy group attached to the phenyl ring. 4-F3MFP has been used in various fields such as organic synthesis, catalysis, and drug development. In addition, it has been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
4-(4-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in catalysis reactions, and as a starting material for the synthesis of various compounds. In addition, it has been studied for its potential use in drug development.
Mecanismo De Acción
The mechanism of action of 4-(4-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed that the methoxy group and the formyl group of 4-(4-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% are responsible for its biological activity. The methoxy group is thought to be involved in the activation of certain enzymes, while the formyl group is thought to be involved in the binding of certain molecules.
Biochemical and Physiological Effects
4-(4-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% has been studied for its biochemical and physiological effects. In laboratory studies, 4-(4-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. In addition, it has been shown to inhibit the growth of certain bacteria and fungi. Furthermore, it has been reported to have anti-diabetic effects in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(4-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. In addition, it is chemically stable and has a wide range of applications. However, there are some limitations to its use. It is a relatively new compound and its mechanism of action is not fully understood. In addition, its effects on humans are not yet known.
Direcciones Futuras
There are several future directions for 4-(4-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% research. Further studies are needed to understand its mechanism of action and to determine its effects on humans. In addition, its potential use in drug development should be explored. Other potential future directions include the development of more efficient synthesis methods, the exploration of its potential use in other fields such as agriculture, and the investigation of its effects on other organisms.
Métodos De Síntesis
4-(4-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% can be synthesized in a two-step process. The first step involves the synthesis of 4-fluoro-3-methoxyphenol, which can be achieved by reacting 4-fluorobenzaldehyde with methanol in the presence of a strong acid catalyst. The second step involves the formylation of 4-fluoro-3-methoxyphenol with formic acid in the presence of an acid catalyst. The resulting product is 4-(4-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% with a purity of 95%.
Propiedades
IUPAC Name |
5-(4-fluoro-3-methoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-14-7-10(2-4-12(14)15)9-3-5-13(17)11(6-9)8-16/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSRPCLDMHDAHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685178 |
Source


|
| Record name | 4'-Fluoro-4-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluoro-3-methoxyphenyl)-2-formylphenol | |
CAS RN |
1261986-16-6 |
Source


|
| Record name | 4'-Fluoro-4-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

